molecular formula C9H6N2O2 B12443666 4-(2-Nitro-vinyl)-benzonitrile CAS No. 3156-42-1

4-(2-Nitro-vinyl)-benzonitrile

Cat. No.: B12443666
CAS No.: 3156-42-1
M. Wt: 174.16 g/mol
InChI Key: CVWPMONBGNBYCJ-UHFFFAOYSA-N
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Description

4-(2-Nitro-vinyl)-benzonitrile is an organic compound characterized by the presence of a nitro group and a vinyl group attached to a benzene ring with a nitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitro-vinyl)-benzonitrile typically involves the nitration of a suitable precursor followed by a vinylation reaction. One common method involves the nitration of benzaldehyde to form 4-nitrobenzaldehyde, which is then subjected to a Knoevenagel condensation with malononitrile to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitro-vinyl)-benzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The vinyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-(2-Amino-vinyl)-benzonitrile.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-(2-Nitro-vinyl)-benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Nitro-vinyl)-benzonitrile involves its interaction with molecular targets through its nitro and vinyl groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Nitro-vinyl)-benzaldehyde
  • 4-(2-Nitro-vinyl)-phenol
  • 4-(2-Nitro-vinyl)-aniline

Uniqueness

Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(2-nitroethenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-7-9-3-1-8(2-4-9)5-6-11(12)13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWPMONBGNBYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305329
Record name 4-(2-Nitroethenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-42-1
Record name 4-(2-Nitroethenyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3156-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Nitroethenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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